Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hcl
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Overview
Description
Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride is a chemical compound with the molecular formula C11H13ClF3NO3. This compound is notable for its trifluoromethoxy group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride typically involves the reaction of ethyl 2-bromo-2-(4-(trifluoromethoxy)phenyl)acetate with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride
- Ethyl 2-amino-2-(4-(methoxy)phenyl)acetate hydrochloride
- Ethyl 2-amino-2-(4-(fluoro)phenyl)acetate hydrochloride
Uniqueness
Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it more effective in various applications compared to its analogs .
Biological Activity
Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride is a compound that has gained attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
The molecular formula of Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride is C12H12ClF3N2O2, with a molecular weight of approximately 299.67 g/mol. The trifluoromethoxy group significantly influences its chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry.
Synthesis : The compound is synthesized through nucleophilic substitution, typically involving the reaction of ethyl 2-bromo-2-(4-(trifluoromethoxy)phenyl)acetate with ammonia or an amine source in solvents like ethanol or methanol. Purification methods include recrystallization or chromatography.
Antimicrobial Properties
Research indicates that Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness against:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 1.25 mg/mL |
Bacillus subtilis | 1.25 mg/mL |
Klebsiella pneumoniae | 0.625 mg/mL |
Mycobacterium tuberculosis H37Rv | 6.25 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating resistant strains .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. The presence of the trifluoromethoxy group enhances its binding affinity to enzymes and receptors involved in inflammatory processes, which may modulate immune responses effectively. This suggests a mechanism where the compound could reduce inflammation by altering cellular signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activity of Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride:
- Antimicrobial Efficacy : A study found that derivatives containing the trifluoromethoxy group exhibited superior antimicrobial properties compared to their non-fluorinated counterparts, emphasizing the importance of this functional group in enhancing biological activity .
- In Vitro Studies : In vitro assays demonstrated that the compound could inhibit the growth of various pathogens, with specific attention to its effects on Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
- Inflammation Models : In models of inflammation, the compound showed significant reductions in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent in therapeutic applications.
Properties
Molecular Formula |
C11H13ClF3NO3 |
---|---|
Molecular Weight |
299.67 g/mol |
IUPAC Name |
ethyl 2-amino-2-[4-(trifluoromethoxy)phenyl]acetate;hydrochloride |
InChI |
InChI=1S/C11H12F3NO3.ClH/c1-2-17-10(16)9(15)7-3-5-8(6-4-7)18-11(12,13)14;/h3-6,9H,2,15H2,1H3;1H |
InChI Key |
OCKGVNSKSHOGAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)OC(F)(F)F)N.Cl |
Origin of Product |
United States |
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